tert-Butyl 4-(N-benzyl-N-phenylamino) piperidine-1-carboxylate
Overview
Description
“tert-Butyl 4-(N-benzyl-N-phenylamino) piperidine-1-carboxylate” is a compound with the CAS Number: 685530-59-0 . It is used as an intermediate in the manufacture of fentanyl and its related derivatives such as butyrylfentanyl, furanylfentanyl, benzylfentanyl, and homofentanyl .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula: C23H30N2O2 . The InChI Code for this compound is 1S/C23H30N2O2/c1-23(2,3)27-22(26)24-16-14-21(15-17-24)25(20-12-8-5-9-13-20)18-19-10-6-4-7-11-19/h4-13,21H,14-18H2,1-3H3 .Scientific Research Applications
Synthesis of Anticancer Compounds
Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a closely related compound, is an important intermediate for small molecule anticancer drugs. A study by Zhang et al. (2018) outlines a high-yield synthetic method for this compound, highlighting its significance in developing and optimizing anti-tumor inhibitors, especially targeting the PI3K/AKT/mTOR pathway crucial in cancer cell growth and survival (Zhang, Ye, Xu, & Xu, 2018).
Nucleophilic Substitutions and Radical Reactions
Tert-Butyl phenylazocarboxylates, structurally similar to the queried compound, serve as versatile building blocks in synthetic organic chemistry. They undergo nucleophilic substitutions and radical reactions, enabling the synthesis of azocarboxamides and modified aromatic rings. This versatility facilitates the creation of novel compounds with potential pharmaceutical applications (Jasch, Höfling, & Heinrich, 2012).
Development of Nociceptin Antagonists
The compound 1-tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate is a key intermediate in synthesizing nociceptin antagonists. Jona et al. (2009) demonstrated an efficient synthesis method for this compound, highlighting its importance in developing drugs to modulate pain and other nociceptive responses (Jona et al., 2009).
Synthesis of Enantiopure Derivatives
Enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives, starting from tert-butyl 2-substituted 4,6-dioxo-1-piperidinecarboxylates, have been synthesized, serving as building blocks for biologically active molecules. This research underscores the compound's role in advancing the synthesis of stereochemically complex molecules for pharmaceutical development (Marin et al., 2004).
Advanced Material Synthesis
The study by Hsiao et al. (2000) on the synthesis of ortho-linked polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol, which is structurally related to the compound , illustrates its potential in creating new polymeric materials. These materials exhibit excellent thermal stability and solubility, crucial for various industrial applications (Hsiao, Yang, & Chen, 2000).
properties
IUPAC Name |
tert-butyl 4-(N-benzylanilino)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O2/c1-23(2,3)27-22(26)24-16-14-21(15-17-24)25(20-12-8-5-9-13-20)18-19-10-6-4-7-11-19/h4-13,21H,14-18H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HULVTHHCVMDEHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N(CC2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(N-benzyl-N-phenylamino) piperidine-1-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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